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Compound of Interest

Compound Name: Histone H1-derived Peptide

Cat. No.: B13922105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of antimicrobial

peptides (AMPs) derived from histone H1. It is designed to be a valuable resource for

researchers, scientists, and professionals involved in drug development, offering in-depth

information on the origins, quantitative data, experimental protocols, and biological pathways

associated with these promising biomolecules. Histone H1-derived AMPs represent a

fascinating and largely untapped reservoir of potential therapeutic agents in the ongoing battle

against infectious diseases.

Natural Sources of Histone H1-Derived
Antimicrobial Peptides
Histone H1 proteins and their antimicrobial fragments have been identified in a diverse range of

organisms, highlighting their conserved role in innate immunity. The primary natural sources

documented to date include vertebrates, particularly fish and humans, as well as various

invertebrates.

Fish
The aquatic environment, rich in microbial life, has driven the evolution of robust innate immune

defenses in fish, making them a prime source of novel AMPs. Histone H1 and its derivatives

have been isolated from various fish tissues, most notably the skin mucus, which forms the first

line of defense against waterborne pathogens.
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Atlantic Salmon (Salmo salar): The skin mucus of Atlantic salmon is a significant source of a

30-residue N-terminally acetylated peptide derived from histone H1, named salmon

antimicrobial peptide (SAMP H1)[1].

Coho Salmon (Oncorhynchus kisutch): Both the mucus and serum of Coho salmon have

been found to contain fragments of histone H1 with antimicrobial properties[2].

Rainbow Trout (Oncorhynchus mykiss): Histone H1-derived peptides have also been

identified in this species, contributing to its innate immune defenses.

Humans
In humans, histone H1-derived AMPs play a crucial role in the innate immune system,

particularly at mucosal surfaces.

Gastrointestinal Tract: The epithelial cells of the human terminal ileum have been shown to

express and release histone H1 and its antimicrobial fragments[3][4]. This release is often

associated with apoptosis of exfoliated epithelial cells, suggesting a mechanism for

maintaining microbial homeostasis in the gut[3][4]. Recombinant human histone H1

subtypes, including H1.0, H1.2, and H1.4, have demonstrated antimicrobial activity against

pathogenic bacteria[5][6].

Invertebrates
The innate immune system is the primary defense mechanism in invertebrates, and histone-

derived AMPs are emerging as important components of this system.

Mollusks: While research has identified histone H2A-derived peptides in mollusks, the

presence of histone H1-derived AMPs is an active area of investigation[7].

Crustaceans: Histone-derived AMPs have been reported in various crustaceans, contributing

to their defense against a range of pathogens.

Insects and Plants
Currently, there is limited specific evidence for the widespread presence of histone H1-derived

antimicrobial peptides in insects and plants, where other families of AMPs, such as defensins

and cecropins in insects, are more extensively documented[8][9]. While histone H1 is integral
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to chromatin structure in these organisms and is involved in their immune responses, the

proteolytic generation of H1-derived AMPs as a primary defense mechanism is not as well-

established as in vertebrates[10][11].

Quantitative Data on Histone H1-Derived
Antimicrobial Peptides
The potency of antimicrobial peptides is a critical factor in their potential as therapeutic agents.

The following tables summarize the available quantitative data on the concentration and

antimicrobial activity of naturally occurring histone H1-derived peptides.

Table 1: Concentration of Histone H1-Derived Peptides in Natural Sources

Source
Organism

Tissue/Fluid
Peptide/Protei
n

Concentration Reference

Coho Salmon Mucus
HSDF-1 (H1

fragment)

13 µg/mL

(estimated)
[2]

Coho Salmon Serum
HSDF-1 (H1

fragment)

23 µg/mL

(estimated)
[2]

Table 2: Antimicrobial Activity (MIC) of Histone H1-Derived Peptides
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Peptide/Protei
n

Source
Organism

Target
Microorganism

MIC (µg/mL) Reference

Purified Histone

H1

Human (Terminal

Ileum)

Salmonella

typhimurium

CS015

3.47 - 6.95 [4]

SAMP H1 Atlantic Salmon
Aeromonas

salmonicida
1.6 [1]

SAMP H1 Atlantic Salmon Escherichia coli 6.3 [1]

SAMP H1 Atlantic Salmon
Vibrio

anguillarum
6.3 [1]

SAMP H1 Atlantic Salmon Bacillus subtilis 12.5 [1]

Recombinant

Human H1.0
Human

Pseudomonas

aeruginosa

PAO1

~16 [6]

Recombinant

Human H1.4
Human

Pseudomonas

aeruginosa

PAO1

~16 [6]

Recombinant

Human H1.2
Human

Pseudomonas

aeruginosa

PAO1

>64 [6]

MIC: Minimum Inhibitory Concentration

Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and

characterization of histone H1-derived antimicrobial peptides from natural sources.

Isolation of Histones by Acid Extraction
This protocol is a standard method for the extraction of basic proteins like histones from tissues

and cells.
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Materials:

Tissue sample

Dounce homogenizer

TEB buffer (Tris-EDTA buffer with 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3)

Extraction buffer (0.4 N H2SO4 or 0.25 N HCl)

Trichloroacetic acid (TCA)

Acetone

Centrifuge

Procedure:

Homogenize the tissue sample in TEB buffer using a Dounce homogenizer.

Centrifuge the homogenate to pellet the nuclei.

Resuspend the nuclear pellet in cold extraction buffer (e.g., 0.4 N H2SO4).

Incubate on ice for at least 1 hour with intermittent vortexing to extract the histones.

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the debris.

Transfer the supernatant containing the histones to a new tube.

Precipitate the histones by adding TCA to a final concentration of 20%.

Incubate on ice for 30 minutes.

Centrifuge at high speed for 10 minutes to pellet the histones.

Wash the histone pellet twice with ice-cold acetone.

Air-dry the pellet and resuspend in a suitable buffer for further analysis.
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Purification by Cation-Exchange Chromatography
This technique separates proteins based on their net positive charge, making it highly effective

for purifying cationic peptides like histone H1 derivatives.

Materials:

Cation-exchange column (e.g., Mono S, HiTrap SP)

Buffer A (e.g., 20 mM MES, pH 6.0)

Buffer B (e.g., 20 mM MES, pH 6.0, with 1 M NaCl)

HPLC or FPLC system

Procedure:

Equilibrate the cation-exchange column with Buffer A.

Dissolve the acid-extracted histone sample in Buffer A and load it onto the column.

Wash the column with Buffer A to remove unbound proteins.

Elute the bound peptides with a linear gradient of Buffer B (e.g., 0-100% over 60 minutes).

Collect fractions and monitor the absorbance at 214 nm and 280 nm.

Assay the collected fractions for antimicrobial activity.

Purification by Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity and is a crucial step for obtaining

highly pure AMPs.

Materials:

C18 RP-HPLC column
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Solvent A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)

Solvent B (e.g., 0.1% TFA in acetonitrile)

HPLC system

Procedure:

Equilibrate the C18 column with Solvent A.

Inject the sample (from cation-exchange chromatography or crude extract) onto the column.

Elute the peptides with a linear gradient of Solvent B (e.g., 0-60% over 60 minutes).

Collect fractions and monitor the absorbance at 214 nm.

Remove the organic solvent from the active fractions by vacuum centrifugation.

Resuspend the purified peptides in a suitable buffer for activity assays and characterization.

Antimicrobial Activity Assay: Broth Microdilution
Method
This method determines the Minimum Inhibitory Concentration (MIC) of a peptide required to

inhibit the growth of a specific microorganism.

Materials:

96-well microtiter plates

Bacterial culture in logarithmic growth phase

Mueller-Hinton Broth (MHB) or other suitable growth medium

Purified peptide solution

Incubator

Microplate reader
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Procedure:

Prepare serial two-fold dilutions of the purified peptide in MHB in the wells of a 96-well plate.

Adjust the concentration of the bacterial culture to approximately 5 x 10^5 CFU/mL.

Inoculate each well with the bacterial suspension.

Include a positive control (bacteria without peptide) and a negative control (broth only).

Incubate the plate at 37°C for 18-24 hours.

Determine the MIC as the lowest concentration of the peptide that completely inhibits visible

bacterial growth[12][13][14].

Signaling Pathways and Experimental Workflows
The release and generation of histone H1-derived AMPs are often linked to fundamental

cellular processes such as programmed cell death (apoptosis) and the innate immune

response to pathogens (Neutrophil Extracellular Traps - NETosis).

Signaling Pathways
During apoptosis, caspases, a family of proteases, are activated and play a central role in the

controlled dismantling of the cell[15][16]. Caspases can cleave various cellular proteins,

including histones. This process can lead to the release of histone H1 and its fragments from

apoptotic cells, which can then exert antimicrobial effects in the surrounding environment[3][17]

[18][19].
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Caption: Apoptosis signaling pathway leading to the release of Histone H1-derived AMPs.
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Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed

chromatin, histones, and granular proteins that are released by neutrophils to trap and kill

pathogens. The process of NETosis involves the enzymatic modification of histones, leading to

chromatin decondensation and the externalization of nuclear contents, including histone H1,

which contributes to the antimicrobial activity of the NETs.
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Caption: NETosis pathway illustrating the release of antimicrobial Histone H1.
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Experimental Workflows
The discovery and characterization of novel histone H1-derived AMPs from natural sources

typically follow a structured experimental workflow.

This workflow outlines the key steps from the collection of a natural source to the identification

and characterization of a novel histone H1-derived AMP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Proline conformation-dependent antimicrobial activity of a proline-rich histone h1 N-
terminal Peptide fragment isolated from the skin mucus of Atlantic salmon - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Synergy of Histone-Derived Peptides of Coho Salmon with Lysozyme and Flounder
Pleurocidin - PMC [pmc.ncbi.nlm.nih.gov]

3. Potential role of epithelial cell-derived histone H1 proteins in innate antimicrobial defense
in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Potential Role of Epithelial Cell-Derived Histone H1 Proteins in Innate Antimicrobial
Defense in the Human Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

5. Antimicrobial and antibiofilm activity of human recombinant H1 histones against bacterial
infections - PMC [pmc.ncbi.nlm.nih.gov]

6. journals.asm.org [journals.asm.org]

7. From inside to outside: exploring extracellular antimicrobial histone-derived peptides as
multi-talented molecules - PMC [pmc.ncbi.nlm.nih.gov]

8. Insect Antimicrobial Peptides and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

9. Antimicrobial Peptides Derived From Insects Offer a Novel Therapeutic Option to Combat
Biofilm: A Review - PMC [pmc.ncbi.nlm.nih.gov]

10. Linker histone H1 modulates defense priming and immunity in plants - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. academic.oup.com [academic.oup.com]

12. protocols.io [protocols.io]

13. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC)
of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.benchchem.com/product/b13922105?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15917539/
https://pubmed.ncbi.nlm.nih.gov/15917539/
https://pubmed.ncbi.nlm.nih.gov/15917539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90470/
https://pubmed.ncbi.nlm.nih.gov/9632593/
https://pubmed.ncbi.nlm.nih.gov/9632593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC108340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC108340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11575268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11575268/
https://journals.asm.org/doi/10.1128/msystems.00704-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC11347383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11347383/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4083081/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8265172/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8265172/
https://pubmed.ncbi.nlm.nih.gov/36840717/
https://pubmed.ncbi.nlm.nih.gov/36840717/
https://academic.oup.com/nar/article/51/9/4252/7058184
https://www.protocols.io/view/minimum-inhibitory-concentration-mic-and-minimum-b-cvpyw5pw.pdf
https://bio-protocol.org/exchange/minidetail?id=7536157&type=30
https://pubmed.ncbi.nlm.nih.gov/18274517/
https://pubmed.ncbi.nlm.nih.gov/18274517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2279816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2279816/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13922105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

17. Caspase-mediated changes in histone H1 in early apoptosis: prolonged caspase
activation in developing olfactory sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Proapoptotic histone H1.2 induces CASP-3 and -7 activation by forming a protein
complex with CYT c, APAF-1 and CASP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Activation of the apoptotic endonuclease DFF40 (caspase-activated DNase or nuclease).
Oligomerization and direct interaction with histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to Natural Sources of Histone H1-
Derived Antimicrobial Peptides]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13922105#natural-sources-of-histone-h1-derived-
antimicrobial-peptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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